Product packaging for 7-Deazaguanosine(Cat. No.:CAS No. 62160-23-0)

7-Deazaguanosine

Katalognummer: B017050
CAS-Nummer: 62160-23-0
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: JRYMOPZHXMVHTA-DAGMQNCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Deazaguanosine is a purine nucleoside analog wherein a carbon atom replaces the nitrogen atom at the 7-position of the guanine base. This structural modification is critical in nucleic acids research, as 7-deazaguanine derivatives are fundamental to understanding the biosynthesis and function of complex nucleosides like queuosine in tRNA and archaeosine. The altered electronic properties and hydrogen bonding capacity of the 7-deazaguanine base make this compound a valuable tool for probing nucleic acid architecture, polymerase recognition, and codon-anticodon interactions. In research, this compound and its derivatives serve key roles in several areas. They are used to study the substrate specificity of enzymes such as tRNA-guanine transglycosylases (TGTs) and purine nucleoside phosphorylases. Furthermore, certain 7-deazaguanine derivatives found in phage DNA, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), have been shown to function as a barrier to host restriction enzymes, protecting the phage genome and revealing a novel biological role for these modifications in virus-host interactions. As a precursor for synthesizing such modified nucleosides, this compound provides researchers with a versatile building block for exploring novel restriction-modification systems and developing nucleoside-based therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O5 B017050 7-Deazaguanosine CAS No. 62160-23-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMOPZHXMVHTA-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977754
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62160-23-0
Record name 7-Deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 7 Deazaguanosine and Its Derivatives

De Novo Biosynthesis of 7-Cyano-7-deazaguanine (preQ0) from Guanosine-5'-triphosphate (GTP)

The de novo synthesis of 7-cyano-7-deazaguanine (preQ0) from GTP is a four-step enzymatic pathway common to many bacteria and archaea. nih.govasm.orgresearchgate.netnih.govnih.gov This pathway involves a significant structural rearrangement of the purine (B94841) ring of GTP to form the 7-deazapurine scaffold. nih.gov

Role of GTP Cyclohydrolase I (FolE/GCHI) in the Initial Steps of preQ0 Biosynthesis

The initial step in the biosynthesis of preQ0 is catalyzed by GTP cyclohydrolase I (GCH I), also known as FolE in Escherichia coli. nih.govasm.orgasm.orgresearchgate.netnih.govnih.govmdpi.com This enzyme is also the first enzyme in the biosynthesis of tetrahydrofolate (THF) and biopterin (B10759762) (BH4), indicating a shared initial pathway for these diverse molecules. asm.orgasm.orgnih.gov GCH I catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP). nih.govasm.orgnih.govmdpi.com This reaction involves the hydrolysis of the guanine (B1146940) ring and the formation of a dihydropterin intermediate.

Enzymatic Steps by QueD, QueE, and QueC Leading to preQ0 Formation

Following the action of GTP cyclohydrolase I, a series of three dedicated enzymes, QueD, QueE, and QueC, carry out the subsequent steps to convert H2NTP into preQ0. nih.govresearchgate.netmdpi.comontosight.aiplos.org

6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD)

QueD, also known as 6-carboxytetrahydropterin synthase, catalyzes the conversion of H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). nih.govnih.govmdpi.comontosight.aiuniprot.org Although QueD shares sequence similarities with mammalian pyruvoyltetrahydropterin synthase (PTPS), which produces 6-pyruvoyltetrahydropterin, QueD has evolved a distinct catalytic function leading to the formation of CPH4. nih.gov This step involves the removal of a three-carbon unit from H2NTP. nih.gov

7-Carboxy-7-deazaguanine (B3361655) Synthase (QueE)

The next step is catalyzed by QueE, a radical SAM enzyme also referred to as 7-carboxy-7-deazaguanine synthase. nih.govmdpi.comontosight.aiplos.orgbiorxiv.orgnih.gov QueE mediates the conversion of CPH4 to 7-carboxy-7-deazaguanine (CDG). nih.govacs.orgmdpi.complos.orgbiorxiv.orgnih.gov This is a complex transformation that involves the elimination of a nitrogen atom. nih.gov

7-Cyano-7-deazaguanine Synthase (QueC)

The final enzyme in the preQ0 biosynthetic pathway is QueC, known as 7-cyano-7-deazaguanine synthase or preQ0 synthase. nih.govresearchgate.netmdpi.comontosight.aiplos.orguniprot.orguniprot.orgebi.ac.uk QueC catalyzes the ATP-dependent conversion of CDG to 7-cyano-7-deazaguanine (preQ0). nih.govacs.orguniprot.orguniprot.orgnih.gov This reaction involves the conversion of a carboxylic acid group to a nitrile group, with ammonia (B1221849) serving as the nitrogen source for the cyano group. nih.govacs.orgnih.gov The reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate and requires two molecules of ATP. asm.orgnih.gov QueC is a ligase that forms a carbon-nitrogen bond and requires zinc ions as a cofactor. uniprot.orguniprot.org

This four-step pathway has been reconstituted in vitro using the purified enzymes. nih.govnih.gov

Here is a summary of the enzymatic steps in preQ0 biosynthesis:

Enzyme (Synonym)Substrate(s)Product(s)EC Number
GTP Cyclohydrolase I (FolE/GCHI)GTP7,8-Dihydroneopterin triphosphate (H2NTP)3.5.4.16
6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD)H2NTP6-Carboxy-5,6,7,8-tetrahydropterin (CPH4)4.1.2.50
7-Carboxy-7-deazaguanine Synthase (QueE)CPH47-Carboxy-7-deazaguanine (CDG)4.3.99.3
7-Cyano-7-deazaguanine Synthase (QueC)CDG, ATP, NH4+7-Cyano-7-deazaguanine (preQ0), ADP, phosphate, H2O, H+6.3.4.20

Diversification of 7-Deazaguanine (B613801) Derivatives from preQ0

PreQ0 serves as a central intermediate for the biosynthesis of a variety of 7-deazaguanine-containing molecules. nih.govasm.orgnih.govnih.govontosight.ai Its most well-known fate is its conversion into the hypermodified tRNA bases queuosine (B110006) (Q) and archaeosine (B114985) (G+). nih.govasm.orgasm.orgresearchgate.netnih.govmdpi.comontosight.ainih.govoup.comresearchgate.netresearchgate.net

In bacteria, preQ0 is typically reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the NADPH-dependent enzyme QueF. asm.orgasm.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.net PreQ1 is then inserted into tRNA at the wobble position (position 34) by tRNA-guanine transglycosylase (TGT), replacing a guanine base. asm.orgresearchgate.netmdpi.comoup.comresearchgate.netresearchgate.net Further modifications of the inserted preQ1 lead to the formation of queuosine. asm.orgresearchgate.netmdpi.com

In archaea, preQ0 can be directly inserted into tRNA at position 15 by an archaeal tRNA-guanine transglycosylase (ArcTGT). researchgate.netoup.comresearchgate.netresearchgate.net The inserted preQ0 is then further modified to archaeosine (G+). researchgate.netresearchgate.net

Beyond tRNA modification, preQ0 and its derivatives are also precursors for the biosynthesis of various secondary metabolites, including the nucleoside antibiotics toyocamycin (B1682990) and sangivamycin (B1680759) produced by Streptomyces species. nih.govacs.orgasm.orgnih.govnih.govmdpi.com The biosynthesis of these compounds involves further enzymatic transformations of the preQ0 scaffold. nih.gov Additionally, 7-deazaguanine derivatives, including 2'-deoxy-preQ0 and 2'-deoxy-7-amido-7-deazaguanosine (dADG), have been discovered as modifications in the DNA of certain bacteria and phages, highlighting further diversification pathways. researchgate.netnih.govnih.govoup.comresearchgate.netnih.gov These DNA modifications are often associated with defense mechanisms like restriction-modification systems. nih.govnih.govoup.com

The diversification of 7-deazaguanine derivatives from preQ0 illustrates the metabolic versatility of this compound, serving as a branch point for the synthesis of essential tRNA modifications and a variety of other bioactive molecules. asm.orgnih.gov

Formation of 7-Aminomethyl-7-deazaguanine (preQ1) via QueF

7-Aminomethyl-7-deazaguanine (preQ1) is a crucial intermediate in the biosynthesis of queuosine. It is produced from 7-cyano-7-deazaguanine (preQ0) through a reaction catalyzed by the enzyme QueF. asm.orgnih.govmdpi.commdpi.comresearchgate.nettheseed.org QueF is an NADPH-dependent nitrile reductase that facilitates a four-electron reduction of the nitrile group in preQ0 to an aminomethyl group, resulting in the formation of preQ1. mdpi.comresearchgate.net This enzymatic step is unique in biology as the only known example of biological nitrile reduction. mdpi.com The mechanism involves the formation of a covalent thioimide intermediate between the enzyme and preQ0, followed by two NADPH-dependent reduction steps, likely proceeding through an imine intermediate. researchgate.net The QueF-catalyzed reaction represents the final step in the tRNA-independent portion of the queuosine biosynthetic pathway in bacteria. mdpi.com

Generation of Queuosine (Q) and Archaeosine (G+) Pathways

Queuosine (Q) and Archaeosine (G+) are two prominent 7-deazaguanosine modifications found in tRNA, playing important roles in translation efficiency and accuracy, as well as tRNA structure and stability. nih.govpdx.educore.ac.ukbiorxiv.orgplos.orgoup.com Although both share a common 7-deazaguanine core and initial biosynthetic steps, their pathways diverge, and they are found in different phylogenetic domains and at distinct positions within tRNA molecules. nih.govpdx.educore.ac.uk Q is widespread in bacteria and eukaryotes, located at the wobble position (position 34) of specific tRNAs (those decoding Asn, Asp, His, and Tyr). nih.govcore.ac.ukbiorxiv.orgplos.orgoup.comnih.govwikipedia.orgnih.gov G+, in contrast, is exclusively found in Archaea, typically at position 15 in the dihydrouridine loop. nih.govpdx.educore.ac.uk

Queuosine Biosynthesis in Bacteria and Eukarya

In bacteria, the de novo biosynthesis of queuosine begins with GTP and proceeds through a series of enzymatic steps involving FolE, QueD, QueE, and QueC, leading to the formation of preQ0. asm.orgnih.govbiorxiv.orgplos.orgoup.comnih.govnih.gov Subsequently, preQ0 is converted to preQ1 by QueF, as described above. asm.orgnih.govmdpi.comresearchgate.netnih.gov PreQ1 is then incorporated into tRNA at the wobble position 34 by a bacterial tRNA-guanine transglycosylase (TGT). core.ac.ukasm.orgtheseed.orgoup.comnih.govpnas.orgnih.govdrugbank.com This transglycosylation reaction involves the exchange of the existing guanine base with preQ1. core.ac.uktheseed.orgpnas.orgnih.govdrugbank.comoup.com Following insertion into the tRNA, preQ1 undergoes further modifications catalyzed by QueA and QueG/QueH to yield mature queuosine. nih.gov

Eukaryotes, unlike most bacteria, are unable to synthesize queuosine de novo. asm.orgbiorxiv.orgplos.orgoup.comnih.govnih.govpnas.orgacs.org Instead, they rely on salvaging the queuine (B138834) base (the nucleobase of queuosine) from dietary sources or their gut microbiota. asm.orgbiorxiv.orgplos.orgoup.comnih.govnih.govpnas.orgacs.orgnih.gov Eukaryotic tRNA-guanine transglycosylase (eTGT), a complex typically composed of QTRT1 and QTRTD1, catalyzes the insertion of salvaged queuine directly into the wobble position of target tRNAs, replacing the guanine. pnas.orgacs.org

Archaeosine Biosynthesis in Archaea

Archaeosine biosynthesis is specific to Archaea and shares the initial steps with the bacterial queuosine pathway, starting from GTP and leading to the formation of preQ0 via enzymes homologous to bacterial FolE, QueD, QueE, and QueC. nih.govpdx.educore.ac.ukresearchgate.netasm.orgnih.govmdpi.com However, the pathway diverges after preQ0. In Archaea, preQ0 is directly inserted into tRNA at position 15 by an archaeal tRNA-guanine transglycosylase (aTGT), also known as 7-cyano-7-deazaguanine tRNA-ribosyltransferase. nih.govpdx.educore.ac.uknih.govtheseed.orgresearchgate.netebi.ac.uk This enzyme catalyzes the exchange of the genetically encoded guanine-15 with preQ0. nih.govcore.ac.ukresearchgate.netebi.ac.uk

Following the insertion of preQ0 into tRNA, the final step in archaeosine biosynthesis involves the modification of the preQ0 base to G+. In Euryarchaeota, this conversion is primarily catalyzed by Archaeosine Synthase (ArcS), an amidinotransferase that converts the nitrile group of preQ0 to a formamidine (B1211174) group. nih.govpdx.educore.ac.ukmdpi.comresearchgate.netdoaj.org ArcS can transfer an amino acid, such as lysine, to the preQ0 base in tRNA, forming a preQ0-lysine intermediate, which is then converted to G+ by a radical S-adenosyl-L-methionine enzyme (RaSEA). researchgate.netbioengineer.orggifu-u.ac.jp Interestingly, many Crenarchaeota lack ArcS homologs and utilize alternative enzymes, such as GAT-QueC (a fused protein with glutamine amidotransferase and QueC domains) or QueF-like proteins, to catalyze the amidation of preQ0-tRNA to form G+. nih.govpdx.educore.ac.ukmdpi.com

Biosynthesis of Other 7-Deazaguanine Derivatives in Phages

Beyond the well-established tRNA modifications, several 7-deazaguanine derivatives have been discovered in the DNA of bacteriophages. nih.govoup.comresearchgate.netbiorxiv.orgnih.govresearchgate.netasm.org These modifications are thought to play a role in phage defense mechanisms, such as protecting phage DNA from bacterial restriction enzymes. nih.govresearchgate.netbiorxiv.org The incorporation of these modifications into phage DNA is generally considered a post-replication event, mediated by transglycosylases. nih.govresearchgate.netbiorxiv.orgoup.com

2′-Deoxy-7-cyano-7-deazaguanosine (dPreQ0)

2′-Deoxy-7-cyano-7-deazaguanosine (dPreQ0) is a 7-deazaguanine derivative found in the DNA of certain phages, such as Escherichia phage CAjan. oup.comasm.org Its presence involves the incorporation of the 7-cyano-7-deazaguanine (preQ0) base into DNA. nih.govoup.comresearchgate.net While the precise enzymatic machinery in phages can vary, the biosynthesis of the preQ0 base itself likely utilizes enzymes homologous to those in the bacterial queuosine pathway (FolE, QueD, QueE, QueC), as these genes are sometimes co-localized with phage DNA modification genes. nih.govresearchgate.netresearchgate.net The insertion of preQ0 into phage DNA is catalyzed by a guanine transglycosylase, specifically belonging to the DpdA subfamily, which modifies DNA rather than tRNA. nih.govoup.combiorxiv.org

2′-Deoxy-7-amido-7-deazaguanosine (dADG)

2′-Deoxy-7-amido-7-deazaguanosine (dADG) is another 7-deazaguanine derivative found in phage DNA, notably in Campylobacter phages like CP220. nih.govnih.govasm.orgosti.gov In these phages, dADG can replace a significant percentage, even up to 100%, of the 2′-deoxyguanosine (dG) residues in the phage genome. nih.govosti.gov Putative ADG biosynthetic genes are encoded by dADG-incorporating phages and can functionally complement mutants in the Escherichia coli queuosine pathway, suggesting a link between the biosynthesis of ADG and the queuosine pathway intermediates. nih.govosti.gov Similar to dPreQ0, the insertion of the ADG base into phage DNA is likely mediated by a DNA-specific transglycosylase, such as DpdA. nih.govbiorxiv.org The precise enzymatic steps leading to the formation of the ADG base and its incorporation into DNA are areas of ongoing research, but evidence suggests the involvement of enzymes related to the queuosine biosynthesis pathway. nih.govosti.gov

Here is a table summarizing the key compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound135410907
7-Aminomethyl-7-deazaguanine (preQ1)5289204, 135398563, 135618546
Queuosine (Q)42119, 135540987, 31
Archaeosine (G+)Not explicitly listed as a compound, but as a modified nucleoside in tRNA. Precursor is preQ0 (446357).
7-Cyano-7-deazaguanine (preQ0)446357
2′-Deoxy-7-cyano-7-deazaguanosine (dPreQ0)Not explicitly listed, but related to preQ0 (446357).
2′-Deoxy-7-amido-7-deazaguanosine (dADG)Not explicitly listed.
Queuine (q)114881, 135398670
2′-Deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1)

2′-Deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1) is one of the 7-deazaguanine derivatives that has been identified as a DNA modification in certain bacteriophages nih.govoup.comukolegija.ltasm.org. Its presence has been noted in phages such as Cellulophaga phage phiSM asm.orgbiorxiv.org.

Research indicates that mdPreQ1 is likely synthesized from 2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1) through the action of a methyltransferase enzyme, specifically DpdM nih.govoup.comukolegija.ltukolegija.ltbiorxiv.org. This methylation step adds a methyl group to the aminomethyl side chain of dPreQ1. The insertion of these modified bases into phage DNA is catalyzed by a guanine transglycosylase enzyme called DpdA nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgukolegija.ltresearchgate.net.

Data on the quantification of mdPreQ1 modification in phage DNA has been reported. For instance, in Cellulophaga phage phiSM, mdPreQ1 was found to modify a certain percentage of the guanine residues asm.org.

2′-Deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1)

Another 7-deazaguanine derivative found as a DNA modification in phages is 2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1) nih.govoup.comukolegija.ltdiva-portal.orgbiorxiv.org. Similar to mdPreQ1, fdPreQ1 is believed to be derived from dPreQ1 nih.govoup.comukolegija.ltukolegija.ltbiorxiv.org.

The biosynthesis of fdPreQ1 is thought to involve a formyltransferase enzyme, DpdN, which catalyzes the addition of a formyl group to the aminomethyl group of dPreQ1 nih.govoup.comukolegija.ltukolegija.ltbiorxiv.org. Like other 7-deazaguanine DNA modifications, fdPreQ1 is inserted into the phage genome by the guanine transglycosylase DpdA nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgukolegija.ltresearchgate.net.

Studies have identified fdPreQ1 in various phages nih.govoup.comukolegija.ltdiva-portal.orgbiorxiv.org.

2′-Deoxy-7-deazaguanine (dDG)

2′-Deoxy-7-deazaguanine (dDG) is also recognized as a 7-deazaguanine modification present in phage DNA nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgbiorxiv.org. It represents a simpler form compared to mdPreQ1 and fdPreQ1, lacking the methylamino or formylamino modifications on the C7 position.

The metabolic pathway leading to dDG in phage DNA is linked to the broader 7-deazaguanine biosynthesis. It is considered a decarboxylated form of 2′-deoxy-7-carboxy-7-deazaguanine (dCDG) asm.org. The enzyme responsible for this decarboxylation is predicted to be 7-carboxy-7-deazaguanine decarboxylase (DpdL) nih.govoup.comukolegija.ltukolegija.ltbiorxiv.org. The incorporation of dDG into phage DNA is mediated by the transglycosylase DpdA nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgukolegija.ltresearchgate.net.

dDG has been detected and quantified in the genomic DNA of certain phages nih.govbiorxiv.org.

2′-Deoxy-7-carboxy-7-deazaguanine (dCDG)

2′-Deoxy-7-carboxy-7-deazaguanine (dCDG) is another 7-deazaguanine derivative found as a DNA modification in phages nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgbiorxiv.org. It contains a carboxyl group at the C7 position.

dCDG is an intermediate in the proposed biosynthetic pathway of some 7-deazaguanine DNA modifications nih.govoup.comukolegija.ltukolegija.ltbiorxiv.org. It is thought to be a precursor to dDG through the action of DpdL nih.govoup.comukolegija.ltukolegija.ltbiorxiv.org. The biosynthesis of the 7-carboxy-7-deazaguanine base (CDG), the base component of dCDG, is part of the preQ0 biosynthesis pathway, catalyzed by the enzyme QueE nih.govasm.orguniprot.orgnih.gov. The deoxyribonucleoside form, dCDG, is then incorporated into DNA by DpdA nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgukolegija.ltresearchgate.net.

dCDG has been identified in the DNA of various phages nih.govoup.comukolegija.ltdiva-portal.orgbiorxiv.org.

Summary of Biosynthetic Enzymes and Roles

CompoundProposed PrecursorInvolved Enzymes (Predicted or Validated)Role in Nucleic Acid
mdPreQ1dPreQ1DpdM (methyltransferase) nih.govoup.comukolegija.ltukolegija.ltbiorxiv.orgDNA modification nih.govoup.comukolegija.ltasm.org
fdPreQ1dPreQ1DpdN (formyltransferase) nih.govoup.comukolegija.ltukolegija.ltbiorxiv.orgDNA modification nih.govoup.comukolegija.ltdiva-portal.orgbiorxiv.org
dDGdCDGDpdL (decarboxylase) nih.govoup.comukolegija.ltukolegija.ltbiorxiv.orgDNA modification nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgbiorxiv.org
dCDGCDG (base)QueE (CDG synthase) nih.govasm.orguniprot.orgnih.gov, DpdA (transglycosylase) nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgukolegija.ltresearchgate.netDNA modification nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgbiorxiv.org

Note: The insertion of these deoxyribonucleoside modifications into DNA is generally catalyzed by DpdA nih.govoup.comsciprofiles.comukolegija.ltdiva-portal.orgukolegija.ltresearchgate.net.

Data on DNA Modification Levels

Research has provided insights into the levels of these 7-deazaguanine modifications in the DNA of specific phages.

PhageModificationLevel (per 106 nucleotides)Source
Cellulophaga phage phiSMmdPreQ10.1% of guanine residues asm.org asm.org
Cellulophaga phage phiSMdPreQ11.1% of guanine residues asm.org asm.org
Various phagesdDGDetected and quantified nih.govbiorxiv.org
Various phagesdCDGDetected and quantified nih.govoup.comukolegija.ltdiva-portal.orgbiorxiv.org
Various phagesfdPreQ1Detected and quantified nih.govoup.comukolegija.ltdiva-portal.orgbiorxiv.org

Note: These levels can vary depending on the specific phage and host.

These findings highlight the diverse metabolic fates of 7-deazaguanine precursors, leading to the incorporation of modified deoxyribonucleosides into phage DNA, which is implicated in mechanisms of defense against host restriction systems oup.comresearchgate.net.

Incorporation and Modifications in Nucleic Acids

tRNA Modification by 7-Deazaguanine (B613801) Derivatives

The modification of transfer RNA (tRNA) with derivatives of 7-deazaguanine is a crucial post-transcriptional process observed across different domains of life. These modifications, particularly the hypermodified nucleosides queuosine (B110006) (Q) in bacteria and eukarya, and archaeosine (B114985) (G+) in archaea, play significant roles in ensuring the fidelity and efficiency of protein synthesis. nih.govasm.org The biosynthesis of these complex nucleosides originates from guanosine (B1672433) triphosphate (GTP) and proceeds through a common intermediate, 7-cyano-7-deazaguanine (preQ₀). asm.orgasm.org This intermediate is then incorporated into the tRNA molecule by a specific class of enzymes.

Specificity of Insertion at Wobble Position (Position 34) and D-loop (Position 15)

The specificity of TGT enzymes for either the wobble position (34) or the D-loop (position 15) is a key distinguishing feature between the bacterial/eukaryotic and archaeal systems. In bacteria and eukaryotes, the modification of guanine (B1146940) at the wobble position 34 to queuosine is critical for modulating codon recognition. nih.govoup.com This position is at the heart of the codon-anticodon interaction on the ribosome. nih.gov

In contrast, the modification of guanine to archaeosine at position 15 in the D-loop of archaeal tRNAs is believed to play a structural role. nih.govasm.org The D-loop is a region of the tRNA that is important for maintaining its proper three-dimensional L-shaped structure. The presence of the bulky, positively charged archaeosine at this position is thought to enhance the thermal stability of the tRNA molecule, which is particularly important for archaea that thrive in extreme environments. asm.org While most archaeal TGTs are specific for position 15, the ArcTGT from Thermoplasma acidophilum has been shown to have multisite specificity, modifying both G13 and G15 in tRNALeu. nih.gov

Fine-tuning of Translation Efficiency and Codon-Anticodon Interactions

The presence of 7-deazaguanosine derivatives in tRNA, particularly at the wobble position, has a profound impact on the efficiency and accuracy of translation. nih.govnih.gov The queuosine modification at position 34 influences the decoding of synonymous codons, which are codons that specify the same amino acid but differ in their third nucleotide. nih.gov

The modification of G34 to Q34 can affect the preference for either a U or a C in the third position of the codon. frontiersin.orgresearchgate.net This fine-tuning of codon-anticodon interaction helps to optimize the rate and accuracy of protein synthesis. asm.orgazadyne.com The effect of the queuosine modification can be context-dependent, in some cases increasing translational accuracy and in others decreasing it, depending on the specific tRNA and the codon being read. nih.gov This suggests that these modifications are part of a complex regulatory network that ensures the fidelity of the genetic code. nih.gov The formation of a correct codon-anticodon pair is essential for efficient and faithful translation, and tRNA modifications play a crucial role in this recognition process. researchgate.net

DNA Modification by 7-Deazaguanine Derivatives

For a long time, 7-deazaguanine modifications were thought to be exclusive to tRNA. nih.gov However, recent discoveries have revealed that derivatives of 7-deazaguanine are also present in the DNA of various bacteria and bacteriophages. nih.govpnas.org This finding represents a significant paradigm shift, highlighting an unexpected evolutionary link and crosstalk between RNA and DNA modification pathways. nih.govoup.com

The discovery was spurred by the identification of gene clusters in some bacteria that contain paralogs of the tRNA guanosine transglycosylase gene, designated tgtA5, alongside genes for the synthesis of preQ₀ and other DNA metabolism enzymes. pnas.org This led to the hypothesis, later confirmed, that 7-deazaguanine derivatives are incorporated into DNA. pnas.org The modified deoxynucleosides 2'-deoxy-preQ₀ and 2'-deoxy-7-amido-7-deazaguanosine have been detected in the DNA of bacteria such as Salmonella enterica serovar Montevideo. pnas.org

The incorporation of these modified bases into DNA is thought to serve as a defense mechanism against restriction enzymes, which are a common bacterial defense against invading foreign DNA. nih.govnih.gov By modifying their own DNA, bacteria can protect it from being cleaved by their restriction enzymes, while foreign DNA lacking these modifications is recognized and degraded. pnas.org In some bacteriophages, the presence of 7-deazaguanine derivatives in their DNA makes them resistant to a wide range of host restriction enzymes. pnas.org The gene clusters responsible for these DNA modifications are often found on mobile genetic elements, such as genomic islands, which can be transferred horizontally between different bacterial species. pnas.org

The Dpd Gene Cluster and Restriction-Modification Systems

The dpd gene cluster encodes the machinery for a sophisticated 7-deazaguanine-based restriction-modification (R-M) system in diverse bacteria. nih.govnih.gov This system is responsible for the creation of modified nucleosides, namely 2′-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2′-deoxy-7-amido-7-deazaguanosine (dADG), within the DNA. nih.govnih.gov In organisms like Salmonella enterica serovar Montevideo, the dpd cluster can be extensive, comprising genes labeled dpdA through dpdK. nih.gov Genetic studies have pinpointed that dpdA, dpdB, and dpdC are essential for the DNA modification process, while the genes from dpdD to dpdK are involved in the restriction phenotype, which is the ability to degrade foreign DNA that lacks the protective modification. nih.govnih.gov

The presence of these gene clusters, often located on genomic islands, suggests that they are horizontally transferred between bacterial species, providing a readily acquired defense mechanism. pnas.org The discovery of this system underscores a significant evolutionary link between tRNA and DNA metabolism, repurposing a pathway for a novel function in genome defense. nih.govpnas.org

DpdA-mediated Insertion of preQ0 into DNA via Transglycosylation

The central enzyme in the modification process is DpdA, which is homologous to tRNA-guanine transglycosylase (TGT) enzymes. nih.govnih.gov DpdA catalyzes the insertion of the preQ0 base into DNA through a transglycosylation reaction, where a guanine base in the DNA is exchanged for preQ0. nih.govnih.gov This mechanism is a notable example of the crosstalk between RNA and DNA modification pathways. nih.gov

In Salmonella Montevideo, the minimal set of genes required for the synthesis of dPreQ0 in DNA are dpdA and dpdB. nih.gov The subsequent conversion to dADG requires the additional action of DpdC. nih.gov

The insertion of preQ0 into DNA by DpdA is dependent on the activity of DpdB. nih.govnih.gov DpdB possesses an unexpected ATPase activity, meaning it hydrolyzes ATP to provide the necessary energy for the transglycosylation reaction. nih.govnih.gov This ATP hydrolysis is a critical step for the modification to occur. nih.gov While DpdB can hydrolyze ATP on its own, its activity is enhanced in the presence of DNA and the DpdA-DNA complex. nih.gov The precise role of DpdB is still under investigation, as it appears to be dispensable in some other dpd clusters. nih.gov

Following the insertion of preQ0, the DpdC enzyme acts independently of DpdA and DpdB to convert the dPreQ0-modified DNA into dADG-modified DNA. nih.govnih.govoup.com DpdC is believed to catalyze the hydration of the nitrile group of preQ0 that is already incorporated into the DNA. nih.gov This is supported by the observation that DpdC exhibits distinct DNA binding capabilities. nih.gov

Diversity of DpdA Subfamilies in Bacteria and Phages

The DpdA enzyme, responsible for inserting 7-deazaguanine derivatives into DNA, is not a monolithic entity. nih.gov Instead, it exists in various subfamilies with distinct characteristics, found in both bacteria and bacteriophages. nih.gov Phage-encoded DpdA proteins can be categorized into at least four subgroups. nih.gov This diversity may be a result of rapid divergence, allowing phages to adapt to the specific restriction systems of their bacterial hosts. nih.gov

One notable subfamily is DpdA2, identified in the Vibrio phage nt-1, which lacks a conserved histidine residue found in other TGT family members but still shows similarity to them. nih.gov The presence of DpdA homologs is a strong indicator of 7-deazaguanine modifications in phage DNA. nih.gov

Epigenetic Roles and Protection Against Restriction Enzymes

The 7-deazaguanine modifications in DNA serve a crucial protective function, acting as an epigenetic marker to shield the genome from the host's restriction enzymes. mit.edunih.gov This is a classic example of a restriction-modification system, where the host methylates its own DNA to distinguish it from foreign, unmethylated DNA, which is then targeted for degradation. wikipedia.org

In the context of phages, these modifications are a key component of the ongoing evolutionary arms race between viruses and their hosts. nih.govmit.edu By modifying their DNA with 7-deazaguanine derivatives, phages can evade the bacterial restriction systems and successfully replicate. mit.eduresearchgate.net For instance, the archaeosine base (G+), a 7-deazaguanine derivative, was found in the DNA of Enterobacteria phage 9g and was shown to protect it from a wide array of restriction enzymes. mit.eduresearchgate.net Genetic studies with Escherichia phage CAjan have demonstrated that DpdA is essential for this protective modification. mit.edunih.gov The level of modification can be substantial, with some viral genomes having their guanine completely replaced by a 7-deazaguanine-modified base. nih.gov

Protein Modification by 7-Deazapurines

While the primary role of this compound is in the modification of nucleic acids, the broader family of 7-deazapurines has been explored for its potential in modifying proteins. Synthetic 7-deazapurine derivatives have been designed as inhibitors for protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com For example, hybrid compounds incorporating a 7-deazapurine scaffold have been synthesized and shown to inhibit the activity of several protein kinases and exhibit cytotoxic effects against cancer cell lines. mdpi.com This highlights the versatility of the 7-deazapurine structure in designing molecules that can interact with and modulate the function of proteins.

Table of Compounds

Role in Type IV CBASS Anti-Phage Defense

The chemical compound this compound and its derivatives are integral to a sophisticated bacterial defense mechanism against viral invaders known as bacteriophages. Specifically, they play a crucial role in the Type IV Cyclic Oligonucleotide-Based Anti-Phage Signaling System (CBASS). nih.govresearchgate.net This immune system protects bacteria by inducing cell death upon phage infection, thereby preventing the replication and spread of the virus. nih.govfrontiersin.org

The core of this defense strategy involves a novel protein modification utilizing a 7-deazaguanine derivative. biorxiv.orgresearchgate.net Unlike other CBASS types that may use different mechanisms, the Type IV system has repurposed nucleobase biosynthetic machinery for antiviral immunity. nih.govbiorxiv.org Research has established that ancillary proteins, specifically Cap9 and Cap10, are essential for this defensive function. researchgate.net In experimental setups, the deletion of either Cap9 or Cap10 completely abolishes the anti-phage defense provided by the system. researchgate.net This highlights that the 7-deazaguanine-mediated modification is not an auxiliary feature but a central and indispensable component of Type IV CBASS immunity. nih.govresearchgate.net

The system works through a process where a cGAS/DncV-like nucleotidyltransferase (CD-NTase) synthesizes cyclic oligonucleotide second messengers in response to a phage infection. nih.gov These signaling molecules then activate an effector protein that ultimately leads to the death of the host cell. nih.govfrontiersin.org The involvement of 7-deazaguanine derivatives is key to the regulation and activation of the CD-NTase enzyme within this pathway. researchgate.net

Nucleobase-Protein Conjugation Mechanisms involving Cap9 and Cap10

The mechanism by which 7-deazaguanine derivatives are utilized in Type IV CBASS defense is a unique form of nucleobase-protein conjugation termed "deazaguanylation". nih.govbiorxiv.org This process is orchestrated by two critical ancillary proteins, Cap9 and Cap10. researchgate.netbiorxiv.org

Cap9 functions as a QueC-like enzyme. nih.govasm.org In the canonical biosynthesis pathway of 7-deazaguanine derivatives, the QueC enzyme is responsible for converting 7-carboxy-7-deazaguanine (B3361655) (CDG) into 7-cyano-7-deazaguanine (preQ₀). asm.orgmmu.ac.uk In the context of Type IV CBASS, Cap9 co-opts this biosynthetic reaction mechanism to generate a specific nucleobase, 7-amido-7-deazaguanine (NDG), for the purpose of protein conjugation. nih.govresearchgate.net

Cap10 is a remodeled tRNA transglycosylase-family enzyme. nih.govbiorxiv.org Its structure is adapted to bind to the N-terminus of the partner CD-NTase enzyme. biorxiv.orgresearchgate.net Cap10 then facilitates the covalent attachment of the NDG nucleobase, synthesized by Cap9, to this N-terminus. nih.govresearchgate.net Structural analysis shows that highly conserved residues within Cap10 recognize the specific features of the NDG nucleobase, ensuring the fidelity of the conjugation. researchgate.net

This conjugation of NDG to the CD-NTase is essential for host defense against phage infection. nih.govbiorxiv.org The attachment of the nucleobase serves as a regulatory modification, priming the CD-NTase for activation upon detecting a viral trigger. researchgate.net This entire pathway represents a novel repurposing of enzymes typically involved in tRNA modification for a direct role in antiviral immunity. nih.govbiorxiv.org

Data Tables

Table 1: Key Proteins in Type IV CBASS Deazaguanylation Pathway

ProteinFamily/TypeFunction in Type IV CBASS
CD-NTase cGAS/DncV-like nucleotidyltransferaseSynthesizes cyclic oligonucleotide second messengers upon phage infection. nih.gov
Cap9 QueC-like enzymeCo-opts 7-deazapurine biosynthesis to produce 7-amido-7-deazaguanine (NDG). nih.govnih.gov
Cap10 tRNA transglycosylase-family enzymeBinds the CD-NTase N-terminus and conjugates it with NDG. nih.govbiorxiv.org

Biological Activities and Mechanistic Studies

Antitumor and Anticancer Research

Purine (B94841) nucleoside analogs, including 7-deazaguanosine, have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.commedchemexpress.comhoelzel-biotech.comambeed.cn The mechanisms underlying this anticancer activity are thought to involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.comambeed.cn

Inhibition of DNA Synthesis

While specific detailed research findings on this compound's direct inhibition of DNA synthesis were not extensively found in the provided search results, the general mechanism of action for purine nucleoside analogs in cancer treatment often relies on their ability to interfere with DNA synthesis. medchemexpress.commedchemexpress.comambeed.cn These analogs can be incorporated into the DNA chain, leading to chain termination or disruption, thereby inhibiting the replication of rapidly dividing cancer cells.

Induction of Apoptosis

Induction of apoptosis, or programmed cell death, is another key mechanism by which purine nucleoside analogs exert their anticancer effects. medchemexpress.commedchemexpress.comambeed.cn This process involves a cascade of cellular events that lead to the dismantling of the cell, a crucial pathway for eliminating cancer cells.

Purine Nucleoside Analogs in Lymphoid Malignancies

Purine nucleoside analogs have shown significant efficacy in the treatment of indolent lymphoid malignancies. medchemexpress.commedchemexpress.comhoelzel-biotech.comambeed.cnmdpi.com While the provided information broadly mentions this compound within this class of compounds, other purine nucleoside analogs like pentostatin, cladribine, and fludarabine (B1672870) are specifically highlighted for their approved use and effectiveness in various lymphoid proliferative diseases such as hairy cell leukemia and chronic lymphocytic leukemia. mdpi.com The shared structural characteristics of these analogs contribute to their activity against these types of cancers.

Antiviral Properties and Immunomodulation

This compound has also been investigated for its antiviral properties and its ability to modulate the immune system. nih.govnih.govasm.org It has been reported to possess immunoenhancing properties in mice. nih.govnih.govasm.org

Broad-Spectrum Antiviral Activity against RNA Viruses

Research indicates that this compound exhibits broad-spectrum antiviral activity against certain types of RNA viruses. nih.govnih.govasm.org This activity is, at least in part, attributed to its ability to induce interferon. nih.govnih.govasm.orgnih.govtandfonline.comnih.govresearchgate.net Interferons are a group of signaling proteins made and released by host cells in response to the presence of several viruses; they play a crucial role in the innate immune system.

Against Semliki Forest, San Angelo, Banzi, and Encephalomyocarditis Viruses

Studies in mice have demonstrated that this compound provides protection against lethal infections caused by several RNA viruses, including Semliki Forest, San Angelo, Banzi, and Encephalomyocarditis viruses. nih.govnih.govasm.orgnih.govtandfonline.comnih.govresearchgate.net Intraperitoneal administration of this compound prior to virus inoculation was highly protective against Semliki Forest and San Angelo viruses. nih.govnih.govasm.org Less, but still significant, increases in survival were observed in mice infected with Banzi or Encephalomyocarditis viruses after treatment with this compound. nih.govnih.govasm.org The degree of antiviral activity was often comparable to that of 7-thia-8-oxoguanosine, another biological response modifier, although 7-thia-8-oxoguanosine was more potent against encephalomyocarditis virus in mice. nih.govasm.org

Data on the protective effects of this compound and related compounds against these viruses in mice have been reported. For example, studies have shown that intraperitoneal doses can protect a majority of mice infected with these viruses. nih.govtandfonline.comresearchgate.net

Below is a representation of observed survival benefits in mice treated with this compound against specific RNA viruses, based on the provided search results:

VirusAdministration RouteObserved EffectSource
Semliki Forest VirusIntraperitonealHighly protective, significant survivor increases nih.govnih.govasm.org
San Angelo VirusIntraperitonealHighly protective, significant survivor increases nih.govnih.govasm.org
Banzi VirusIntraperitonealLess but still significant survivor increases nih.govnih.govasm.org
Encephalomyocarditis VirusIntraperitonealLess but still significant survivor increases nih.govnih.govasm.org

It is important to note that while this compound showed antiviral activity, related compounds like 8-chloro-7-deazaguanosine appeared to have reduced toxicity and oral bioavailability in some studies, suggesting potential for greater clinical potential as an interferon-inducing antiviral agent. nih.govnih.gov

Against HIV and Influenza A (H1N1)

This compound has been investigated for its antiviral properties, including activity against HIV and Influenza A (H1N1). While the provided search results primarily highlight its broad-spectrum antiviral activity against certain RNA viruses in mice, including Semliki Forest, San Angelo, Banzi, and encephalomyocarditis viruses, some sources indicate its evaluation or potential activity against HIV and Influenza A (H1N1) nih.govnih.govhoelzel-biotech.com. Specifically, some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues, related to the this compound series, have shown activity against HIV in preliminary in vitro screens nih.gov. Additionally, 7-deazaguanine (B613801) derivatives have been explored in the context of anti-HIV activity, and certain 7-deaza analogues of Carbovir have shown anti-HIV-1 and anti-HIV-2 activities in vitro nih.govtandfonline.comresearchgate.net. While a direct, detailed account of this compound's efficacy against Influenza A (H1N1) was not extensively detailed in the immediate results, the compound's broad-spectrum activity against RNA viruses and the mention of influenza in related contexts suggest this area has been of interest nih.govnih.govhoelzel-biotech.comgoogle.commdpi.comasm.org.

Mechanisms of Antiviral Action

The antiviral actions of this compound are primarily attributed to its immunostimulatory properties, particularly its ability to induce type I interferons researchgate.netpnas.orgresearchgate.net.

Viral Receptor Site Binding and Entry Blockade

While some sources broadly mention this compound binding at viral receptor sites, detailed research specifically on this compound blocking viral entry by binding to viral receptor sites was not prominently featured in the provided search results hoelzel-biotech.com. The primary antiviral mechanism highlighted is related to immune system modulation rather than direct viral binding and entry blockade.

Interferon Induction

A key mechanism of this compound's antiviral activity is the induction of interferons. Studies in mice have shown that this compound can induce significant levels of interferon in serum following administration nih.govnih.gov. Up to 105 units of interferon per ml were detected in mouse sera within 1 to 4 hours after oral or intraperitoneal doses nih.govnih.gov. This interferon induction is considered to be of prime importance for its antiviral activity against certain viruses researchgate.net. Related guanosine (B1672433) analogs also exhibit antiviral activity through interferon induction researchgate.netresearchgate.net.

Stimulation of Macrophages and Cytokine Production

This compound has been shown to stimulate macrophages and induce cytokine production. It activates mouse immune cells, including bone marrow-derived macrophages, leading to the induction of cytokines such as IL-6 and IL-12 pnas.orgresearchgate.net. Immunomodulatory oligonucleotides containing a 2'-deoxy-7-deazaguanosine motif have also been shown to induce cytokine secretion, including IL-12 and IFN-γ, and up-regulate chemokine and cytokine gene expression in human peripheral blood mononuclear cells nih.govpnas.orgpnas.org.

Immunostimulatory Effects

Beyond its direct antiviral actions, this compound possesses significant immunostimulatory properties, contributing to its role as a biological response modifier nih.govnih.gov.

Activation of Natural Killer and Phagocytic Cells

This compound causes significant activation of natural killer (NK) and phagocytic cells nih.govnih.gov. This activation is a key component of its immunoenhancing effects nih.govnih.govresearchgate.net. Phagocytic cells, such as neutrophils and macrophages, play a crucial role in innate immunity by engulfing and destroying pathogens dynamed.comimrpress.comimrpress.com. NK cells are also important effector cells in the innate immune system, capable of killing infected or abnormal cells dynamed.com. Studies have shown that this compound and related guanosine analogs activate NK cells and macrophages pnas.orgresearchgate.netresearchgate.net. Immunomodulatory oligonucleotides containing a 2'-deoxy-7-deazaguanosine motif have also been shown to induce activation markers on NK cells pnas.orgpnas.org.

Summary of Immunostimulatory Effects

Here is a summary of the observed immunostimulatory effects:

Immune Cell TypeEffect of this compound / AnalogsSource
Natural Killer (NK) cellsSignificant activation nih.govnih.govresearchgate.netpnas.org
Phagocytic cellsSignificant activation nih.govnih.gov
MacrophagesStimulation, cytokine induction pnas.orgresearchgate.netresearchgate.net
B lymphocytesActivation, proliferation researchgate.netnih.govpnas.org
T lymphocytesActivation pnas.orgpnas.org
Dendritic cellsUp-regulation of costimulatory molecules and MHC I/II pnas.orgresearchgate.net

Interferon Induction Levels

Research has quantified the interferon induction by this compound in mice:

Administration RouteDose (mg/kg)Interferon Level (Units/ml)Time after Administration (h)Source
Oral200Up to 1051 to 4 nih.govnih.gov
Intraperitoneal50Up to 1051 to 4 nih.govnih.gov

These findings highlight the multifaceted biological activities of this compound, primarily centered on its ability to modulate the immune system and induce an antiviral state through mechanisms involving interferon production and the activation of key innate immune cells.

Toll-Like Receptor 9 (TLR9) Agonism by Immunomodulatory Oligonucleotides

Immunomodulatory oligonucleotides (IMOs) containing a synthetic cytosine-phosphate-2'-deoxy-7-deazaguanosine (CpR) dinucleotide motif have been identified as potent agonists of Toll-Like Receptor 9 (TLR9). pnas.orgspandidos-publications.comnih.gov These synthetic oligomers activate the immune system through TLR9, similar to bacterial DNA containing unmethylated CpG dinucleotides. pnas.orgnih.gov Studies comparing IMOs with different nucleotide sequences containing the CpR motif have demonstrated their immunostimulatory activity in mouse, human, and monkey systems. pnas.orgnih.gov

Research findings indicate that IMOs containing CpR dinucleotides induce the secretion of cytokines such as IL-12 and IFN-gamma in mice. pnas.orgnih.gov Furthermore, these IMOs have been shown to activate HEK293 cells expressing TLR9 but not other TLRs like TLR3, -7, or -8. pnas.orgnih.gov In human cell-based assays, IMOs induced B-cell proliferation and enhanced the expression of surface markers like CD86 and CD69 on B cells. nih.gov They also induced CD86 expression on human plasmacytoid dendritic cells. nih.gov The induction of IFN-alpha secretion in human peripheral blood mononuclear cell cultures was observed, particularly with IMO sequences containing a 5'-terminal TCR nucleotide sequence and those forming a duplex structure. nih.gov Studies in monkeys showed that these IMOs induced transient changes in peripheral blood leukocytes and lymphocytes, activating both B and T lymphocytes, and led to the induction of IFN-alpha in vivo, with sequences forming a stable secondary structure inducing the highest levels. nih.gov

These findings highlight the potential of IMOs containing synthetic CpR dinucleotides as potent TLR9 agonists, demonstrating their ability to induce robust immune responses across different species. pnas.orgnih.gov

Roles in Cellular Stress Resistance

Deazaguanine modifications, including those related to the biosynthesis of queuosine (B110006), a modified nucleoside derived from 7-deazaguanine precursors, play a role in cellular stress resistance. researchgate.netasm.orgasm.orgnih.govresearchgate.netscilit.comresearchgate.net Queuosine is a hypermodified nucleobase found in the wobble position of the anticodon of certain tRNA molecules in most eukaryotes and prokaryotes. wikipedia.orgnih.govnih.gov The biosynthesis of queuosine involves 7-deazaguanine (preQ1) as a key intermediate, which is inserted into tRNA. nih.govontosight.ai

Studies have indicated that deazaguanine modifications contribute to the adaptability of living organisms by influencing cellular stress resistance mechanisms. researchgate.netasm.orgasm.orgnih.govresearchgate.netscilit.comresearchgate.net Specifically, queuosine deficiency in the anticodons of tRNAs has been linked to reduced cell viability during the stationary phase and increased sensitivity to oxidative stress. researchgate.net This suggests that the presence of queuosine, and by extension, the metabolic pathways involving 7-deazaguanine derivatives, are important for maintaining cellular resilience under stressful conditions. researchgate.net

Self-Nonself Discrimination Mechanisms

Deazaguanine modifications are involved in self-nonself discrimination mechanisms, particularly in the context of bacterial defense systems against foreign genetic elements like phages and plasmids. researchgate.netasm.orgasm.orgnih.govresearchgate.netscilit.com Bacteria have evolved sophisticated defense mechanisms, including restriction-modification (RM) systems, to distinguish their own DNA ("self") from invading foreign DNA ("nonself"). mdpi.comtandfonline.com

Modification of host chromosomal DNA with 7-deazapurines can inhibit transformation by non-modified plasmids, serving as a self-protective mechanism. mdpi.comtechnologypublisher.com These modifications are thought to shield host DNA from degradation by bacterial restriction enzymes. researchgate.nettechnologypublisher.com The incorporation of 7-deazaguanine derivatives into DNA increases its resistance to the host bacterium's restriction enzymes, thereby reducing the susceptibility of phage or plasmid DNA to degradation upon introduction into the target bacteria. technologypublisher.com This mechanism contributes to the ability of bacteria to discriminate against and defend against invading foreign DNA.

Host Evasion Defenses

In addition to their role in bacterial self-defense, 7-deazaguanine modifications are also utilized by phages (viruses that infect bacteria) as a strategy to evade host defense mechanisms. researchgate.netasm.orgasm.orgnih.govresearchgate.netresearchgate.nettechnologypublisher.comresearchgate.netoup.com Phages have evolved mechanisms to counteract bacterial defense systems, including modifying their own DNA to avoid recognition and cleavage by bacterial restriction enzymes. mdpi.comtechnologypublisher.com

The incorporation of 7-deazaguanine derivatives into phage DNA can act as an anti-restriction system. researchgate.netoup.com This modification allows phages to evade the restriction enzymes of the host bacterium, facilitating successful infection and replication. technologypublisher.comresearchgate.net For example, some phages encode enzymes involved in the biosynthesis of 7-deazaguanine derivatives, enabling them to modify their genomic DNA and resist host restriction systems. researchgate.netoup.com This highlights a molecular arms race between bacteria and phages, where deazaguanine modifications play a significant role in host evasion strategies employed by phages.

Structural and Enzymatic Interactions

Enzyme-Substrate Interactions in Biosynthesis

7-Deazaguanosine and its related precursors are involved in complex enzymatic pathways, notably the biosynthesis of queuosine (B110006) (Q), a modified nucleoside found in tRNA, and in certain bacterial DNA modification systems. Key enzymes in these pathways exhibit specific interactions with 7-deazapurine substrates.

Several enzymes are involved in the synthesis and incorporation of 7-deazaguanine (B613801) derivatives. While detailed mechanisms for all are not equally elucidated in the provided results, insights into the active sites and catalytic actions of DpdA and QueF are available.

DpdA: DpdA is an enzyme involved in the insertion of 7-cyano-7-deazaguanine (preQ0) into DNA in a transglycosylation reaction. Studies have identified several catalytically essential active site residues in DpdA, including Asp95, Asp256, and Phe265 (numbering based on S. Montevideo DpdA) oup.com. Asp95 and Asp256 are positioned to potentially act as a general acid/base and a nucleophile, respectively, in the transglycosylation reaction oup.com. These aspartate residues are invariant in both DpdA and tRNA-guanine transglycosylase (TGT) enzyme families oup.com. Phe265 may function as a gate, facilitating the exchange of the leaving guanine (B1146940) base with the incoming 7-deazaguanine oup.com. The active site of DpdA suggests a base exchange mechanism similar to tRNA-dependent transglycosylases oup.com.

QueF: QueF catalyzes the NADPH-dependent reduction of 7-cyano-7-deazaguanine (preQ0) to 7-aminomethyl-7-deazaguanine (preQ1) researchgate.netresearchgate.netrsc.orgmdpi.com. This reaction involves a unique four-electron reduction of a nitrile to an amine researchgate.netresearchgate.net. The catalytic mechanism of QueF involves the formation of a covalent thioimide adduct between a conserved active site cysteine (Cys55 in B. subtilis QueF, Cys190 in E. coli QueF) and preQ0 researchgate.netresearchgate.netrsc.orgmdpi.comgenesilico.pl. This thioimide intermediate is then reduced in two NADPH-dependent steps, likely via an imine intermediate researchgate.netresearchgate.netrsc.org. The active site of QueF also comprises an aspartic acid (Asp197 in E. coli QueF) and a histidine (His229 in E. coli QueF) researchgate.netrsc.org. Mutagenesis studies on E. coli QueF have shown that Cys190 and Asp197 are crucial for covalent preQ0 binding and the nitrile-to-amine reductase activity rsc.org. A hydrogen bond network connecting the thioimidate intermediate via Asp197 and an intermediary water molecule to His229 suggests a potential proton relay involving His229 rsc.org. PreQ0 binding induces a conformational change and closure of the active site in QueF researchgate.netgenesilico.pl.

QueC and QueE: QueC and QueE are involved in the biosynthesis of preQ0 from GTP pnas.orgresearchgate.net. QueE catalyzes the ring contraction of 6-carboxy-5,6,7,8-tetrahydropterin to produce 7-carboxy-7-deazaguanine (B3361655) (CDG) pnas.orgnih.gov. QueC then converts the carboxyl group of CDG to the nitrile group of preQ0 pnas.orgnih.gov. While their roles in the pathway are defined, detailed information on their specific active site residues and catalytic mechanisms comparable to DpdA and QueF is less prominent in the provided search results.

A simplified overview of some key enzymatic steps and involved residues:

EnzymeSubstrate(s)Product(s)Key Active Site Residues (Examples)Catalytic Mechanism Highlight
DpdAGuanine in DNA, preQ0dPreQ0 in DNAAsp95, Asp256, Phe265 oup.comTransglycosylation (base exchange) oup.com
QueFpreQ0, NADPHpreQ1Cys, Asp, His researchgate.netrsc.orgmdpi.comNitrile reduction via thioimide intermediate researchgate.netresearchgate.netrsc.orgmdpi.comgenesilico.pl
QueEH2NTP derivativeCDGNot detailed in resultsRing contraction pnas.orgnih.gov
QueCCDGpreQ0Not detailed in resultsCarboxyl to nitrile conversion pnas.orgnih.gov

DpdA exhibits structural homology with tRNA-dependent tRNA-guanine transglycosylase (TGT) enzymes oup.comosti.govnih.govresearchgate.netnih.gov. TGTs are known for their ability to exchange a guanine base in tRNA with 7-deazaguanine precursors like preQ0 or preQ1 oup.compnas.orgnih.gov. The homology between DpdA and TGTs suggested a similar transglycosylase activity for DpdA, responsible for exchanging a guanine base in DNA for preQ0 oup.comnih.govresearchgate.net. Despite this structural similarity and shared catalytic activity, there are functional distinctions. For instance, the Dpd system in Salmonella enterica requires the ATPase activity of DpdB for the insertion of preQ0 into DNA, a feature not typically associated with TGTs oup.comosti.govnih.gov.

Nucleoside Analogues and their Biological Activity

This compound and its analogues are a class of compounds with various biological activities, including potential applications in research and medicine medchemexpress.comontosight.aimedchemexpress.com.

Nucleoside analogues, including those related to this compound, serve as valuable tools in molecular biology research ontosight.ai. They can be utilized to study various cellular processes, such as gene expression, protein function, and cellular signaling pathways ontosight.ai. The bacterial TGT enzyme, which utilizes 7-deazaguanine precursors, has been explored as a target for structure-based drug design and as a tool in nucleic acid chemistry nih.gov.

The incorporation of 7-deazaguanine derivatives into nucleic acids can significantly impact their structure and function. In certain bacteriophages and bacteria, 7-deazaguanine modifications, such as the insertion of dPreQ0 and dADG into DNA by the Dpd system, protect the phage DNA from host restriction enzymes researchgate.netosti.govnih.govnih.govoup.comresearchgate.net. This modification alters the recognition sites for these bacterial defense systems.

In RNA, the incorporation of queuosine, derived from 7-deazaguanine precursors, into the wobble position of certain tRNAs (those with GUN anticodons) modulates codon-anticodon binding efficiency, thereby influencing the accuracy and efficiency of protein synthesis rsc.orgnih.govontosight.ai.

Furthermore, some nucleoside analogs can interfere with nucleic acid synthesis. For example, certain analogs can inhibit viral replication by being incorporated into the viral genome and causing chain termination during viral DNA synthesis ontosight.ai. This highlights the potential of this compound analogues to alter the fundamental processes involving DNA and RNA.

Evolutionary and Ecological Significance

Evolutionary Connections between DNA and tRNA Metabolism

The discovery of 7-deazaguanine (B613801) derivatives in DNA has illuminated a profound and unexpected evolutionary link between DNA and tRNA metabolism. plu.edu For decades, these complex modifications were thought to be exclusive to tRNA, where queuosine (B110006) (Q) is found in Bacteria and Eukarya, and its analog archaeosine (B114985) (G+) is a hallmark of Archaea. asm.orgnih.govwikipedia.org However, research has revealed that the biosynthetic pathways for these tRNA modifications have been adapted for use in DNA modification in certain bacteria and bacteriophages. nih.gov

The core of this connection lies in a shared biochemical foundation:

A Common Precursor: The biosynthesis of both tRNA and DNA 7-deazaguanine derivatives begins with GTP and proceeds through the common precursor base, 7-cyano-7-deazaguanine (preQ₀). nih.govresearchgate.net This shared origin points to a single ancestral pathway that later diverged to serve different functions.

Homologous Enzymes: The key enzymatic step, the insertion of the precursor base into a nucleic acid chain, is catalyzed by a superfamily of enzymes known as tRNA-guanine transglycosylases (TGTs). oup.com The enzymes that insert 7-deazaguanine into DNA, such as DpdA, are paralogs of TGTs, indicating they arose from gene duplication and subsequent functional divergence. plu.edu

This evidence strongly suggests that the machinery for DNA modification was co-opted from the ancient and established tRNA modification system. core.ac.uk The existence of this shared pathway illustrates the power of evolutionary bricolage, where existing molecular tools are repurposed for novel functions, in this case, extending from translation to genome defense. core.ac.uk

Horizontal Gene Transfer of 7-Deazapurine Biosynthetic Clusters

Horizontal gene transfer (HGT) is a primary driver in the evolution of microbial biosynthetic capabilities, and the dissemination of 7-deazapurine pathways is a clear example of this process. plos.orguniversiteitleiden.nl The genes responsible for synthesizing and inserting 7-deazaguanine derivatives into DNA are typically found organized in biosynthetic gene clusters (BGCs), often labeled dpd (7-deazapurine in DNA) clusters. plu.edu

The widespread and sporadic distribution of these clusters across phylogenetically diverse bacteria is strong evidence of HGT. plu.educore.ac.uk In many bacteria, including members of the Enterobacteriaceae, the dpd cluster is located on a "genomic island." plu.edu These islands are mobile genetic elements known to be frequently exchanged between different species, facilitating rapid adaptation.

Role in Phage-Host Interactions and Defense Systems

The modification of DNA with 7-deazaguanosine derivatives is a key strategy in the perpetual evolutionary arms race between bacteria and the bacteriophages that infect them. researchgate.net These modifications serve dual, opposing roles depending on whether they are employed by the host or the virus.

Bacterial Defense: In bacteria, the dpd gene cluster functions as a sophisticated restriction-modification (R-M) system. nih.gov The DpdA enzyme modifies the bacterium's own DNA, making it immune to the activity of its cognate Dpd restriction enzymes (encoded by other genes in the cluster). plu.edu These enzymes then act as a defense mechanism, recognizing and destroying any invading DNA, such as that from a phage, that lacks the protective 7-deazaguanine modification. plu.edu

Phage Counter-Defense: Conversely, phages have co-opted the same chemical strategy for offense and evasion. Many phages carry their own genes for 7-deazaguanine biosynthesis and incorporate these modified bases into their genomes. researchgate.net This modified phage DNA serves as an "anti-restriction" mechanism, effectively camouflaging the viral genome and protecting it from a broad range of the host bacterium's restriction enzymes. researchgate.netoup.com

In some phage genomes, the substitution of guanine (B1146940) with a 7-deazaguanine derivative can be complete, demonstrating that these molecules are not merely a protective shield but can function as the primary carriers of genetic information. nih.gov

Table 1. Dueling Roles of this compound DNA Modification in Bacteria and Phages
OrganismSystemFunctionMechanismKey GenesOutcome
Bacteria (e.g., S. Montevideo)Restriction-Modification (R-M) SystemDefense against foreign DNASelf-DNA is modified (protected); foreign DNA is recognized and degraded.dpdA-K clusterProtection of the host from phage infection. plu.edu
BacteriophageAnti-Restriction SystemEvasion of host defensesPhage genome is pre-modified, preventing recognition by host restriction enzymes.Homologs of que and dpd genesSuccessful phage replication and lysis of the host cell. researchgate.net

Diversity and Distribution Across Domains of Life (Bacteria, Archaea, Eukarya)

The biosynthesis and use of this compound derivatives are widespread across all three domains of life, though their specific form and molecular context (tRNA vs. DNA) vary distinctly among lineages.

Bacteria: Bacteria exhibit the broadest use of 7-deazaguanine. The queuosine (Q) modification is present in the wobble position of specific tRNAs in what is estimated to be over 90% of sequenced bacterial species. nih.gov Additionally, a diverse but smaller subset of bacteria possesses the dpd gene cluster for DNA modification, including species like Salmonella enterica serovar Montevideo, Kineococcus radiotolerans, and Comamonas testosteroni. plu.educore.ac.uk

Archaea: The this compound derivative archaeosine (G+) is a defining feature of this domain. nih.gov It is found almost universally in archaeal tRNAs, typically at position 15 in the D-loop, where it is thought to contribute to tRNA structural stability, particularly in extremophiles. asm.org To date, 7-deazaguanine modifications have not been identified in archaeal DNA.

Eukarya: Many eukaryotes, from yeasts to mammals, have the queuosine modification in their tRNA. asm.org However, they generally lack the de novo biosynthesis pathway and must acquire the precursor base, queuine (B138834), from their diet or gut microbiota, highlighting a metabolic dependency on bacteria. nih.gov 7-deazaguanine modifications are not known to occur in eukaryotic genomic DNA. oup.com

Viruses: A remarkable diversity of 7-deazaguanine derivatives has been found in the DNA of numerous bacteriophages and some archaeal viruses, where they serve as a defense against host nucleases. researchgate.netresearchgate.net

Table 2. Distribution and Function of this compound Derivatives Across Life
Domain/GroupContextPrimary Derivative(s)LocationPrimary Function
BacteriatRNA & DNAQueuosine (tRNA), dPreQ₀/dADG (DNA)tRNA wobble position (34); throughout genomic DNATranslational accuracy; Restriction-Modification. plu.edunih.gov
ArchaeatRNAArchaeosine (G+)tRNA D-loop (position 15)tRNA stabilization. asm.org
EukaryatRNAQueuosine (Q)tRNA wobble position (34)Translational accuracy and efficiency. wikipedia.org
Viruses (Phages)DNAdPreQ₀, dADG, dPreQ₁, dG+Throughout genomic DNAEvasion of host restriction enzymes. researchgate.net

Future Directions and Biotechnological Applications

Molecular Characterization of Enzymes Involved in 7-Deazaguanine (B613801) Metabolism

Significant progress has been made in identifying and characterizing the enzymes involved in the biosynthesis and metabolism of 7-deazaguanine derivatives. Enzymes such as GTP cyclohydrolase I (FolE), QueC, and QueF are key players in the pathway that converts guanosine-5'-triphosphate (GTP) to preQ₀ (7-cyano-7-deazaguanine) and preQ₁ (7-aminomethyl-7-deazaguanine), precursors to various 7-deazaguanine modifications nih.govebi.ac.ukasm.orgpnas.org. QueE, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines, converting 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) to 7-carboxy-7-deazaguanine (B3361655) (CDG) acs.org. The enzyme QueF catalyzes the NADPH-dependent reduction of preQ₀ to preQ₁, representing the only known nitrile reduction reaction in a natural biosynthetic pathway ebi.ac.ukasm.org.

TGT (tRNA-guanine transglycosylase) enzymes are responsible for inserting 7-deazaguanine derivatives into tRNA and other nucleic acid targets by replacing a guanine (B1146940) base researchgate.netoup.com. Different TGT subgroups exist, with Tgt proteins modifying tRNA and DpdA subgroup proteins modifying DNA oup.com. The characterization of these enzymes, including their structures, mechanisms, and substrate specificities, is crucial for understanding the intricate pathways of 7-deazaguanine modification and for potentially manipulating these pathways for biotechnological purposes. For instance, signature residues involved in the differences in 7-deazaguanosine substrate recognition between bacterial TGT (bTGT) and archaeal TGT (aTGT) enzymes have been identified pnas.org.

Further molecular characterization of these enzymes could reveal novel targets for therapeutic intervention or provide biocatalysts for synthetic biology applications.

Development of Novel Tools for Nucleic Acid Manipulation

The unique structural properties of 7-deazaguanine derivatives, such as the diminished structure of the major groove in DNA and lack of interference with Watson-Crick base pairing when incorporated as this compound-5'-triphosphate (7-deaza-GTP), make them valuable in developing novel tools for nucleic acid manipulation trilinkbiotech.com. This property is particularly desirable for applications involving the amplification and sequencing of GC-rich nucleic acid sequences, which can be challenging with standard nucleotides due to the formation of stable secondary structures trilinkbiotech.com.

Modified bases like 8-aza-7-deazaguanosine (Super G) have been developed to eliminate naturally occurring, non-Watson-and-Crick secondary structures associated with guanine-rich sequences, allowing for normal extension by polymerases like Taq polymerase idtdna.comidtdna.com. Oligonucleotides containing such modifications can be useful in designing primers and probes for various molecular biology techniques idtdna.comidtdna.com. The discovery and characterization of DNA modification pathways involving 7-deazaguanine derivatives also open the door to novel tools for manipulating nucleic acids pnas.orgnih.gov.

The ability to site-specifically incorporate 7-deazaguanine modifications into DNA, as observed in some bacteriophages, suggests the potential for developing new methods for DNA labeling, manipulation, and protection nih.gov.

Potential in Phage Therapy and Antimicrobial Strategies

7-Deazaguanine modifications have shown potential in the context of phage therapy and broader antimicrobial strategies. Some bacteriophages incorporate 7-deazaguanine modifications into their DNA as a mechanism to evade bacterial restriction-modification (R-M) systems, which are bacterial defense mechanisms targeting foreign nucleic acids nih.govoup.compnas.orgnih.govnih.gov. This phage-encoded DNA modification can protect the phage genome from cleavage by bacterial restriction enzymes, thereby increasing the phage's ability to infect and replicate within the host bacterium nih.govpnas.orgnih.govnih.gov.

The discovery of these modifications in phage DNA highlights a natural mechanism by which phages can overcome bacterial defenses, suggesting that incorporating similar modifications into therapeutic phages could enhance their efficacy against antibiotic-resistant bacteria nih.govresearchgate.net. Phage therapy is emerging as a promising alternative or complementary approach to antibiotics for treating bacterial infections, particularly those caused by multidrug-resistant (MDR) strains researchgate.netwho.intmdpi.comnih.gov.

Harnessing the mechanisms of 7-deazaguanine modification in phages could lead to the development of engineered phages with improved infectivity and resistance to bacterial defense systems, thereby enhancing their therapeutic potential nih.govnih.gov. Research into the specific enzymes and motifs involved in phage DNA modification with 7-deazaguanines is ongoing, providing insights for the rational design of more effective phage therapeutics nih.gov.

Further Elucidation of Functional Roles in Underexplored Biological Contexts

While the roles of 7-deazaguanine derivatives in tRNA modification and phage defense are increasingly understood, their functional roles in other biological contexts remain to be fully elucidated. 7-Deazaguanine moieties are also found in biologically active natural products, underscoring their versatility nih.govresearchgate.net.

The discovery of 7-deazaguanine derivatives in bacterial DNA, beyond their role in phage defense systems, suggests potential unforeseen protective roles or involvement in other cellular processes pnas.orgnih.gov. For example, these modifications were found in organisms like K. radiotolerans, known for resistance to radiation stress, hinting at possible roles in DNA protection or repair pnas.org.

Furthermore, the intricate interplay between metabolism and tRNA modifications, including those involving 7-deazaguanines, is an area requiring further investigation researchgate.net. Understanding how these modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses can provide valuable insights into microbial adaptability and host-pathogen interactions nih.govresearchgate.net. Continued exploration using comparative genomics, bioinformatics, and experimental approaches is essential to uncover the full spectrum of biological functions associated with 7-deazaguanine derivatives in diverse organisms nih.govasm.orgnih.govresearchgate.net.

Q & A

Q. What is the role of 7-deazaguanosine in tRNA modification, and how is its biosynthesis pathway characterized?

this compound derivatives, such as queuosine (Q) and archaeosine (G+), are hypermodified nucleosides critical for tRNA function. In bacteria and eukaryotes, Q is synthesized via a tRNA-dependent pathway involving the insertion of 7-cyano-7-deazaguanine (preQ₀) by tRNA-guanine transglycosylase (TGT), followed by enzymatic conversion to Q . In Archaea, G+ biosynthesis requires the amidinotransferase TgtA2, which catalyzes the ATP-independent conversion of preQ₀-tRNA to G+-tRNA via nitrile-to-formamidine chemistry . Key characterization methods include:

  • HPLC to detect Q absence in deletion mutants .
  • Electrospray ionization mass spectrometry (ESI-MS) to confirm nucleoside identity .
  • Comparative genomics to identify biosynthetic genes (e.g., queC/D/E/F in bacteria) .

Q. What experimental methodologies are recommended for detecting this compound in tRNA samples?

  • Isotopic labeling : Use radiolabeled precursors (e.g., ³H-guanine) to track incorporation into tRNA .
  • Enzymatic assays : Employ recombinant TGT enzymes to validate base exchange activity .
  • Structural analysis : Combine X-ray crystallography or NMR to resolve the modified nucleoside’s position in tRNA .

Advanced Research Questions

Q. How do the excited-state dynamics of this compound differ from guanosine derivatives, and what experimental approaches elucidate these differences?

Femtosecond transient absorption spectroscopy reveals that this compound exhibits slower relaxation kinetics than guanosine-5’-monophosphate (GMP). Key findings include:

CompoundLifetime 1 (fs)Lifetime 2 (ps)Proposed Relaxation Pathway
This compound210 ± 501.80 ± 0.02S₂(Lb)→S₁(La)→S₀
Guanosine-5’-monophosphate682 ± 401.4 ± 0.03S₂(Lb)→S₁(La)→S₀(hot)→S₀
Substitution at position 7 stabilizes the 1ππ* states, altering potential energy surfaces . Methodological considerations:
  • Use 267 nm excitation to avoid solvent two-photon ionization artifacts.
  • Apply sequential kinetic models to fit transient absorption data .

Q. How can researchers resolve discrepancies in reported enzymatic activities of tRNA-guanine transglycosylases (TGTs) across species?

Contradictions arise from species-specific TGT mechanisms (e.g., ATP-dependence in Archaea vs. bacteria). Strategies include:

  • Structural alignment : Compare catalytic residues (e.g., arcTGT vs. TgtA2) to identify functional divergence .
  • Mutagenesis studies : Delete tgtA2 in Haloferax volcanii to confirm preQ₀ accumulation in tRNA .
  • Nitrogen source screening : Test amidinotransferase activity with ammonium or glutamine to validate substrate specificity .

Q. What experimental challenges arise when analyzing this compound’s role in transcription blockage, and how can they be addressed?

this compound destabilizes Hoogsteen base pairing in RNA-DNA hybrids, complicating transcription blockage studies. Key approaches:

  • Comparative substitution : Replace guanosine with inosine (destabilizes Watson-Crick pairing) or this compound (disrupts Hoogsteen interactions) to isolate structural contributions .
  • R-loop stabilization assays : Use chemical probes (e.g., psoralen crosslinking) to detect hybrid formation .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Detailed experimental protocols : Include step-by-step procedures for tRNA extraction, enzymatic reactions, and HPLC conditions .
  • Supporting information : Provide raw data (e.g., mass spectra, chromatograms) in supplementary materials .
  • Negative controls : Use deletion strains (e.g., ΔtgtA2) to confirm biosynthetic pathway specificity .

Q. What strategies are effective for analyzing conflicting data on the evolutionary conservation of this compound modification pathways?

  • Phylogenetic profiling : Map que and arcTGT gene distribution across bacterial, archaeal, and eukaryotic lineages .
  • Functional complementation : Introduce heterologous genes (e.g., Bacillus subtilis ykvJKLM into Acinetobacter mutants) to validate pathway conservation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported kinetic parameters for TGT enzymes?

  • Standardized assay conditions : Control pH, temperature, and cofactors (e.g., Mg²⁺) to minimize variability .
  • Cross-species comparisons : Test enzyme activity with homologous tRNA substrates to identify species-specific adaptations .

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